molecular formula C13H18N2 B1423526 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 169156-67-6

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1423526
M. Wt: 202.3 g/mol
InChI Key: LEIAGDQCKRSLTQ-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is an organic compound with the CAS Number: 169156-67-6 . Its IUPAC name is 5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole . The molecular weight of this compound is 202.3 . It appears as a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is represented by the InChI code: 1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole” is a liquid at room temperature . Its molecular weight is 202.3 .

Scientific Research Applications

Synthesis and Structural Studies

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole has been studied for its synthetic pathways and structural characteristics. Research has shown the preparation of various substituted octahydropyrrolo[3,4-c]pyrroles, including 2-methyl variants, through multi-step processes from different starting materials, highlighting the compound's diverse synthetic routes and structural versatility (Ohnmacht et al., 1983).

Molecular Conformation and Hydrogen Bonding

Studies have also focused on the molecular conformation of derivatives of 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. The research reveals how different substituents impact the overall molecular structure and the formation of hydrogen-bonded sheets, offering insights into the compound's potential for designing novel molecular architectures (Quiroga et al., 2013).

Medicinal Chemistry and Biological Activity

In the field of medicinal chemistry, certain derivatives of octahydropyrrolo[3,4-c]pyrrole have been explored for their biological activities. For instance, novel octahydropyrrolo[3,4-c]pyrroles have been identified as selective orexin-2 antagonists, demonstrating potential applications in treating conditions like insomnia (Letavic et al., 2015).

Electronic and Structural Properties in Materials Science

In materials science, research has been conducted on the electronic and structural properties of compounds like 2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole. The investigation of electronically intercommunicating iron centers in related pyrrole derivatives sheds light on their potential in electronic applications, such as in electrochemical devices and sensors (Hildebrandt et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

5-methyl-4-phenyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-15-9-11-7-14-8-12(11)13(15)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIAGDQCKRSLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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